Antazoline nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

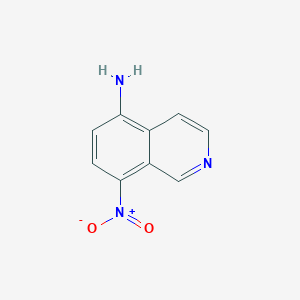

Antazoline nitrate is a chemical compound that is commonly used in scientific research. It is a potent antihistamine and is often used to study the physiological and biochemical effects of histamine in the body.

Wirkmechanismus

Antazoline nitrate works by blocking the histamine receptors in the body. Histamine is a chemical that is released by the body in response to an allergen or other stimulus. It causes inflammation, itching, and other symptoms of allergic reactions. Antazoline nitrate blocks the histamine receptors, preventing the histamine from binding to them and causing the symptoms of an allergic reaction.

Biochemische Und Physiologische Effekte

Antazoline nitrate has a number of biochemical and physiological effects on the body. It is a potent antihistamine, which means that it can reduce the symptoms of allergic reactions. It also has a sedative effect, which can be useful in treating insomnia and other sleep disorders. Antazoline nitrate can also cause drowsiness, dry mouth, and other side effects.

Vorteile Und Einschränkungen Für Laborexperimente

Antazoline nitrate has a number of advantages for lab experiments. It is a potent antihistamine, which makes it useful for studying the physiological and biochemical effects of histamine in the body. It is also relatively inexpensive and easy to obtain, which makes it a popular choice for researchers. However, there are some limitations to the use of antazoline nitrate in lab experiments. It can cause side effects such as drowsiness and dry mouth, which can affect the results of the experiment. It is also important to use the correct dosage of antazoline nitrate to ensure accurate results.

Zukünftige Richtungen

There are a number of future directions for research on antazoline nitrate. One area of research is the development of new antihistamines that are more effective and have fewer side effects than antazoline nitrate. Another area of research is the study of the long-term effects of antazoline nitrate on the body. This could help to identify any potential risks associated with the use of antazoline nitrate in the treatment of allergies and other conditions. Finally, there is a need for more research on the mechanism of action of antazoline nitrate and its effects on the body. This could help to identify new targets for the development of new drugs and treatments.

Conclusion:

In conclusion, antazoline nitrate is a widely used chemical compound in scientific research. It is a potent antihistamine and is often used to study the physiological and biochemical effects of histamine in the body. Antazoline nitrate has a number of advantages and limitations for lab experiments, and there are a number of future directions for research on this compound. By continuing to study antazoline nitrate, researchers can gain a better understanding of the role of histamine in the body and develop new treatments for allergies and other conditions.

Synthesemethoden

The synthesis of antazoline nitrate involves the reaction of antazoline with nitric acid. Antazoline is a compound that is commonly used in the production of antihistamines. Nitric acid is added to the antazoline to produce antazoline nitrate. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Wissenschaftliche Forschungsanwendungen

Antazoline nitrate is widely used in scientific research to study the physiological and biochemical effects of histamine in the body. It is often used to investigate the role of histamine in the development of allergic reactions, inflammation, and other physiological processes. Antazoline nitrate is also used to study the effects of histamine on the cardiovascular system, respiratory system, and gastrointestinal system.

Eigenschaften

CAS-Nummer |

145178-44-5 |

|---|---|

Produktname |

Antazoline nitrate |

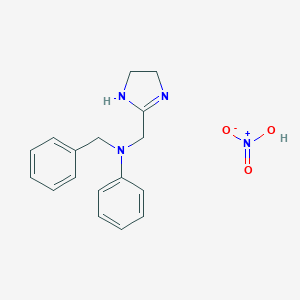

Molekularformel |

C17H20N4O3 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;nitric acid |

InChI |

InChI=1S/C17H19N3.HNO3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;2-1(3)4/h1-10H,11-14H2,(H,18,19);(H,2,3,4) |

InChI-Schlüssel |

MVYCOAGDAVYQNH-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

Kanonische SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |

Andere CAS-Nummern |

145178-44-5 |

Synonyme |

Antazoline nitrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.